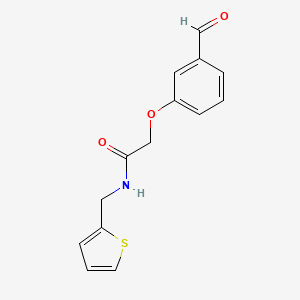
2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties that make it an ideal candidate for various experiments in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide is not fully understood. However, it is believed that this compound inhibits the activity of certain enzymes in the body, leading to the inhibition of various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting the activity of HDACs, this compound can induce apoptosis in cancer cells and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide has several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes in the brain, and have anti-inflammatory properties. In addition, this compound has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide in lab experiments is its ability to inhibit the activity of certain enzymes in the body. This makes it an ideal candidate for various experiments in the field of biochemistry and physiology. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide. Some of these include:
1. Further studies on the mechanism of action of this compound.
2. Studies on the potential use of this compound in the treatment of neurological disorders.
3. Studies on the potential use of this compound in the treatment of inflammatory disorders.
4. Studies on the potential use of this compound in the treatment of oxidative stress-related disorders.
5. Further studies on the synthesis method of this compound to make it more efficient and cost-effective.
Conclusion:
In conclusion, 2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide is a chemical compound that has shown promising results in various experiments in the field of biochemistry and physiology. This compound has several potential applications in cancer research, neurological disorders, and inflammatory disorders. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide is a complex process that involves several steps. The first step involves the reaction of 3-nitrobenzaldehyde with phenol to form 3-hydroxybenzaldehyde. This compound is then reacted with thiophene-2-carboxylic acid to form 2-(3-hydroxyphenoxy)thiophene-2-carboxylic acid. The final step involves the reaction of this compound with acetyl chloride to form 2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been extensively studied for its potential applications in scientific research. This compound is known for its ability to inhibit the activity of certain enzymes in the body, making it an ideal candidate for various experiments in the field of biochemistry and physiology. Some of the potential applications of this compound include:
1. Cancer Research: 2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide has shown promising results in inhibiting the growth of cancer cells in vitro. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
2. Neurological Disorders: This compound has been shown to inhibit the activity of certain enzymes in the brain, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
3. Inflammation: 2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders such as arthritis.
Eigenschaften
IUPAC Name |
2-(3-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c16-9-11-3-1-4-12(7-11)18-10-14(17)15-8-13-5-2-6-19-13/h1-7,9H,8,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOLDJBVSLQQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NCC2=CC=CS2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

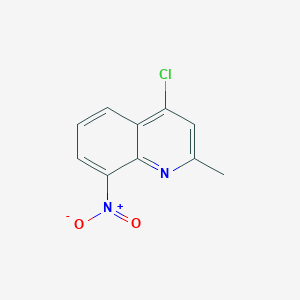
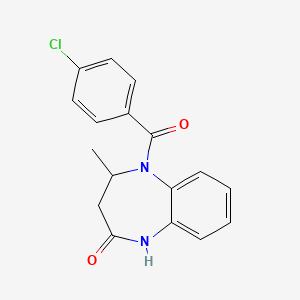
![tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate](/img/structure/B2799605.png)

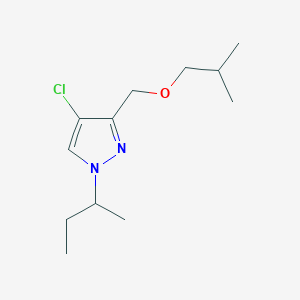
![(Z)-ethyl 1-butyl-5-oxo-2-((3-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2799608.png)
![7-(2-Ethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2799610.png)
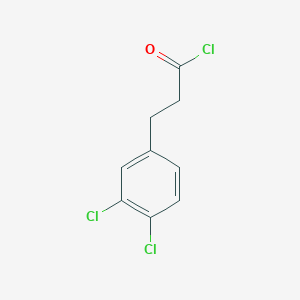
![4-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2799612.png)
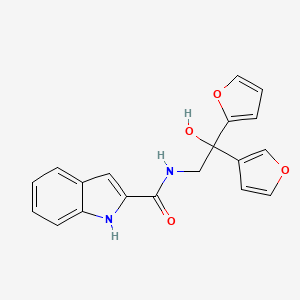
amine dihydrochloride](/img/structure/B2799617.png)
![Ethyl 3-[({3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophen-2-yl}carbonyl)amino]benzoate](/img/structure/B2799618.png)
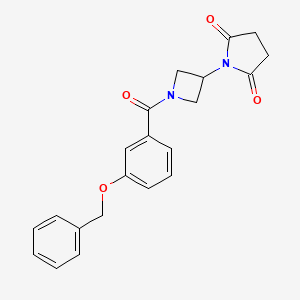
![1-benzyl-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2799621.png)